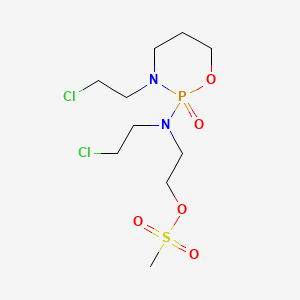
1-Ethenylpyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenylpyridin-1-ium chloride is a chemical compound with the molecular formula C7H8ClN It is a pyridinium salt where the nitrogen atom in the pyridine ring is bonded to an ethenyl group and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethenylpyridin-1-ium chloride can be synthesized through several methods. One common approach involves the alkylation of pyridine with an ethenyl halide in the presence of a suitable base. The reaction typically proceeds under mild conditions, and the product is isolated by crystallization or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Ethenylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the ethenyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridinium salts.
Scientific Research Applications
1-Ethenylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-ethenylpyridin-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloride ion may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpyridin-1-ium chloride: Similar in structure but with an ethyl group instead of an ethenyl group.
Pyridinium chloride: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
N-Methylpyridinium chloride: Contains a methyl group, which affects its reactivity and applications.
Uniqueness
1-Ethenylpyridin-1-ium chloride is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
45590-51-0 |
|---|---|
Molecular Formula |
C7H8ClN |
Molecular Weight |
141.60 g/mol |
IUPAC Name |
1-ethenylpyridin-1-ium;chloride |
InChI |
InChI=1S/C7H8N.ClH/c1-2-8-6-4-3-5-7-8;/h2-7H,1H2;1H/q+1;/p-1 |
InChI Key |
XTPPAVHDUJMWEX-UHFFFAOYSA-M |
Canonical SMILES |
C=C[N+]1=CC=CC=C1.[Cl-] |
Related CAS |
87582-56-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)

![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)




![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)

![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)
